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Compound of Interest

3,5-Dibromothiophene-2-
Compound Name:
carboxylic acid

Cat. No.: B1298461

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,5-Dibromothiophene-2-carboxylic
acid (CAS No. 7311-68-4), a key building block in medicinal chemistry and materials science.
This document outlines commercially available sources, key technical data, and its relevance in

research and development.

Commercial Availability

3,5-Dibromothiophene-2-carboxylic acid is available from a range of chemical suppliers
catering to research and bulk manufacturing needs. The purity of the commercially available
compound typically ranges from 95% to 98%. Below is a summary of prominent suppliers and

their product specifications.
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. . Melting CAS Molecular Additional
Supplier Purity . .
Point (°C) Number Weight Notes
--INVALID-
95%[1] 215-220[1] 7311-68-4[1]  285.94[1]
LINK--
Inquire for
--INVALID- )
7311-68-4 - purity and
LINK--
other data.
Sobekbio
o 98% - 7311-68-4
Biosciences
--INVALID-
97% 180-188 7311-68-4 285.94
LINK--
Sunway
97% - 7311-68-4 285.94
Pharm Ltd.

Physicochemical and Spectroscopic Data

While a comprehensive Certificate of Analysis with complete spectroscopic data for 3,5-
Dibromothiophene-2-carboxylic acid is not publicly available from all suppliers, the following
table summarizes expected and reported data based on available information and
spectroscopic principles for related compounds. Researchers should always refer to the lot-
specific Certificate of Analysis provided by the supplier upon purchase.
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Property Data Source
Molecular Formula CsH2Br202S [1]
Molecular Weight 285.94 g/mol [1]
Appearance Solid [1]
CAS Number 7311-68-4 [1]
Purity 95-98% [1]
Melting Point 180-220 °C [1]
A singlet for the thiophene
proton is expected. The )
] ] ] General Spectroscopic
1H NMR carboxylic acid proton will o
) Principles
appear as a broad singlet,
typically downfield.
Signals for the five carbons of
the thiophene ring and the
carboxylic acid carbon are General Spectroscopic
13C NMR o
expected. The carbons Principles
attached to bromine will show
characteristic shifts.
Characteristic peaks for O-H
stretch (broad, ~2500-3300 )
General Spectroscopic
FT-IR cm~1), C=0 stretch (~1700

cm~1), and C-Br stretches are

expected.

Principles

Mass Spectrometry

The mass spectrum will show
the molecular ion peak and
characteristic fragmentation
patterns, including the loss of
the carboxylic group and
bromine atoms. The isotopic
pattern of bromine (*°Br and

81Br) will be evident.

General Spectroscopic

Principles
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Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of 3,5-Dibromothiophene-2-
carboxylic acid is not readily available in the public domain through general searches.
However, the synthesis of structurally similar compounds, such as other brominated thiophene
carboxylic acids, typically involves the bromination of a thiophene precursor followed by
carboxylation, or vice-versa.

One common synthetic strategy involves the lithiation of a dibromothiophene followed by
guenching with carbon dioxide. Another approach is the direct bromination of a thiophene
carboxylic acid. Researchers should consult specialized chemical synthesis literature and
databases for detailed procedures, adapting them as necessary for this specific target
molecule.

Role in Drug Discovery and Development

Thiophene derivatives are a cornerstone in medicinal chemistry due to their bioisosteric
relationship with benzene rings, offering modified physicochemical properties while often
retaining biological activity. The presence of bromine atoms and a carboxylic acid group on the
thiophene ring of 3,5-Dibromothiophene-2-carboxylic acid provides multiple reactive handles
for further chemical transformations. This makes it a versatile starting material for the synthesis
of more complex molecules with potential therapeutic applications.

The carboxylic acid moiety can be converted to a variety of functional groups, such as esters
and amides, while the bromine atoms are amenable to a wide range of cross-coupling
reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and
carbon-heteroatom bonds. These reactions are fundamental in the construction of diverse
molecular scaffolds for drug discovery programs.

Visualizations
Supplier Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable commercial supplier
for 3,5-Dibromothiophene-2-carboxylic acid.
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Supplier Selection Workflow for 3,5-Dibromothiophene-2-carboxylic acid

Identify Potential Suppliers

P

Request Quotations and Lead Times Request Certificate of Analysis (CoA) and Safety Data Sheet (SDS)

Compare Pricing and Availability Evaluate Purity and Specifications from CoA Assess Supplier Reliability and Support

Select Supplier and Place Order

Click to download full resolution via product page

Caption: A flowchart for the procurement of 3,5-Dibromothiophene-2-carboxylic acid.

Potential Synthetic Pathways

This diagram outlines potential synthetic transformations of 3,5-Dibromothiophene-2-
carboxylic acid, highlighting its utility as a versatile building block.
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Synthetic Utility of 3,5-Dibromothiophene-2-carboxylic acid

3,5-Dibromothiophene-2-carboxylic acid

ROH, Acid Catalyst | ArB(OR)2, Pd Catalyst ' ArSnRs, Pd Catalyst Alkyne, Pd/Cu Catalyst

R2NH, Coupling Agent
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/

Amide Derivatives Ester Derivatives Aryl/Heteroaryl Derivatives Alkynyl Derivatives

Click to download full resolution via product page

Caption: Reaction pathways of 3,5-Dibromothiophene-2-carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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